
2-Bromo-3-fluoro-6-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluoro-6-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride and a methoxy at 2-, 3- and 6-positions respectively . It is a white to yellow crystalline solid and finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoro-6-methoxybenzaldehyde involves several steps. The formation of cycloheptanone ring is achieved through a Friedel-Craft acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) . It is also an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .Molecular Structure Analysis
The molecular formula of 2-Bromo-3-fluoro-6-methoxybenzaldehyde is C8H6BrFO2 . The InChI key is KJXBFVPVUAXWKZ-UHFFFAOYSA-N . The molecular weight is 233.03 .Chemical Reactions Analysis
2-Bromo-3-fluoro-6-methoxybenzaldehyde is involved in several chemical reactions. For instance, it reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It can also be prepared from 4-bromo-3-fluoroanisole .Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-6-methoxybenzaldehyde is a solid . The storage temperature is between 2-8°C in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
Synthetic Route Improvement : Research on similar bromo-fluoro-methoxybenzaldehydes has been focused on improving synthetic routes for key intermediates in drug discovery. For example, a study on 5-bromo-2-methylamino-8-methoxyquinazoline, a compound synthesized from a structurally related benzaldehyde, demonstrated an improved synthetic route that increased yield by 18% while maintaining purity. This advancement contributed to the quicker supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).
Fluorogenic Aldehyde for Aldol Reactions Monitoring : A novel fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed to monitor aldol reactions through fluorescence increase. This research showcases the potential of customized benzaldehydes for real-time monitoring of chemical reactions, thereby enhancing the efficiency and understanding of reaction mechanisms (Guo & Tanaka, 2009).
Catalytic and Synthetic Chemistry
- Palladium-catalyzed Synthesis : The use of palladium catalysis in the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes has been explored, showcasing the versatility of brominated benzaldehydes in facilitating complex synthetic pathways. This method offers a route to synthesize heterocyclic compounds with potential biological activity (Cho et al., 2004).
Material Science and Molecular Design
- Electrically Conductive Polymers : Research into bis-aldehyde monomers, which share functional group similarities with 2-Bromo-3-fluoro-6-methoxybenzaldehyde, has led to the development of electrically conductive pristine polyazomethines. These materials were synthesized from aldehyde monomers and exhibited significant electrical conductivity, highlighting the potential of bromo-fluoro-methoxybenzaldehydes in the development of new materials (Hafeez et al., 2019).
Environmental and Biological Applications
- Halogenated Compound Metabolism : Studies on the metabolism of halogenated compounds by fungi, such as Bjerkandera adusta, have identified the production of chlorinated and brominated methoxybenzaldehyde metabolites. This research indicates the environmental and biological roles of halogenated benzaldehydes in natural biotransformation processes, which could extend to compounds like 2-Bromo-3-fluoro-6-methoxybenzaldehyde (Beck et al., 2000).
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with protein kinases such as pim-1, pim-2, and pim-3 . These kinases play crucial roles in cellular processes like cell cycle progression, apoptosis, and transcription.
Mode of Action
Brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules. This interaction can lead to changes in the target molecules .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence pathways related to cell growth and survival .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-fluoro-6-methoxybenzaldehyde is currently unavailable. The compound’s molecular weight (23304 g/mol) and solid physical form suggest that it may have good bioavailability.
Result of Action
If it does interact with protein kinases, it could potentially influence cell growth and survival .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-fluoro-6-methoxybenzaldehyde can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability.
Eigenschaften
IUPAC Name |
2-bromo-3-fluoro-6-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGANHGCQQLIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)

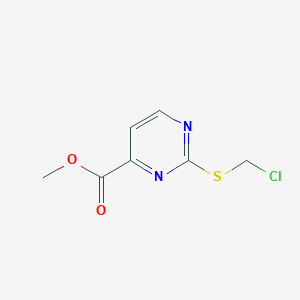

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2892454.png)
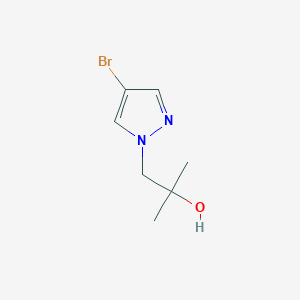
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)

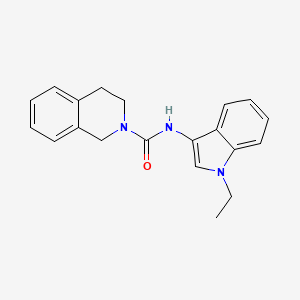
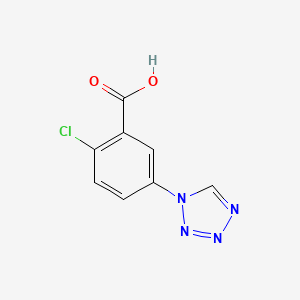
![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)
![(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2892468.png)
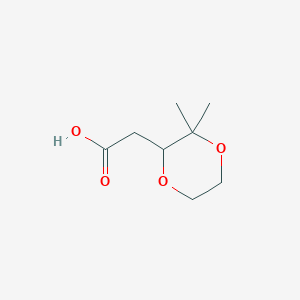
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)